molecular formula C9H14N2O3 B13605335 (2,4,6-Trimethoxyphenyl)hydrazine

(2,4,6-Trimethoxyphenyl)hydrazine

Cat. No.: B13605335
M. Wt: 198.22 g/mol
InChI Key: XWSHJHFJEBBDQR-UHFFFAOYSA-N
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Description

(2,4,6-Trimethoxyphenyl)hydrazine is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethoxyphenyl)hydrazine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, resulting in the formation of the desired hydrazine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azobenzenes, nitroso compounds, substituted hydrazines, and amines.

Scientific Research Applications

(2,4,6-Trimethoxyphenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trimethoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways and lead to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: (2,4,6-Trimethoxyphenyl)hydrazine is unique due to its combination of methoxy groups and hydrazine functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(2,4,6-trimethoxyphenyl)hydrazine

InChI

InChI=1S/C9H14N2O3/c1-12-6-4-7(13-2)9(11-10)8(5-6)14-3/h4-5,11H,10H2,1-3H3

InChI Key

XWSHJHFJEBBDQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NN)OC

Origin of Product

United States

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